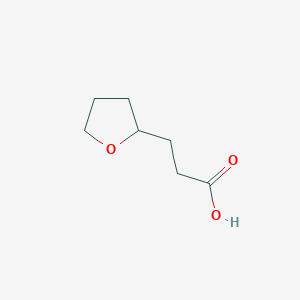

3-(Oxolan-2-yl)propanoic acid

Übersicht

Beschreibung

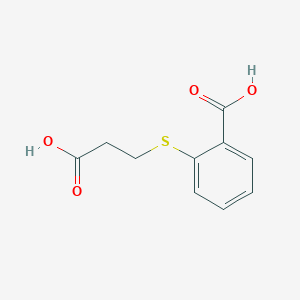

3-(Oxolan-2-yl)propanoic acid, also known as 3-OP or 3-oxopropanoic acid, is an organic acid that is used in a variety of scientific and industrial applications. It is a colorless, odorless, and slightly acidic compound with a molecular weight of 88.09 g/mol. 3-OP is a versatile compound that has been used in the synthesis of pharmaceuticals, biochemicals, and other industrial products. In addition, 3-OP is used as a reagent in various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development and Quality Control : 3-Quinolin-4-one propanoic acids, structurally similar to 3-(Oxolan-2-yl)propanoic acid, have been identified as potential scaffolds for creating antimicrobial drugs. The molecular similarity with fluoroquinolone antibiotics positions them as valuable in the ongoing search for new antibiotics, given the rise in microbial resistance. Analytical methods for quality control of these compounds, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been developed and tested for this purpose (Zubkov et al., 2016).

Synthesis of Novel Compounds : The compound has been used in the synthesis of novel structures like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, showcasing the adaptability and utility of this compound in organic synthesis. This showcases its role in enabling the creation of new compounds with potential biological activities (Deng, 2010).

Creation of Oxolan-2-one Derivatives : It's involved in the synthesis of novel oxolan-2-one derivatives, an area of interest in organic chemistry. This includes the use of Suzuki-Miyaura reactions, highlighting the compound's role in the development of new chemical entities (Ghochikyan et al., 2019).

Chiral Compound Synthesis : It has been utilized in the efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones, demonstrating its role in producing chiral compounds. This highlights its importance in the synthesis of structurally complex and potentially biologically active molecules (Trifunović et al., 2010).

Pharmaceutical Intermediate Synthesis : 3-(Aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active compounds, showcase the utility of this compound in pharmaceutical research and development (Orlinskii, 1996).

Biologically Active Compound Synthesis : The compound is integral in the synthesis of biologically active structures like 3,3-bis(indolyl)propanoic acid derivatives, further emphasizing its significance in pharmaceutical and biological research (Kutubi & Kitamura, 2011).

Wirkmechanismus

Target of Action

The primary target of 3-(Oxolan-2-yl)propanoic acid is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

This compound acts by inhibiting the COX enzyme . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation and pain . The compound exhibits lower selectivity for COX-2, implying a higher selectivity for COX-1 .

Biochemical Pathways

By inhibiting the COX enzyme, this compound disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The downstream effects include reduced inflammation and alleviation of pain .

Result of Action

The inhibition of prostaglandin synthesis by this compound results in reduced inflammation and pain . This makes the compound effective in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and dysmenorrhea .

Eigenschaften

IUPAC Name |

3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPHOULIZUERAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294634 | |

| Record name | 3-(Oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-12-6 | |

| Record name | 935-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxolan-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)